Uracil, 5-bromo-3-tert-butyl-6-methyl- is a synthetic derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of a bromine atom at the 5-position, a tert-butyl group at the 3-position, and a methyl group at the 6-position. Its molecular formula is and it has a molecular weight of approximately 245.12 g/mol .
The compound is classified as a halogenated pyrimidine, which signifies its potential applications in agricultural chemistry, particularly as an herbicide due to its structural similarities to other known herbicidal compounds .
The synthesis of Uracil, 5-bromo-3-tert-butyl-6-methyl- can be approached through several methods. One notable method involves the use of phase-transfer catalysts to facilitate the reaction between uracil derivatives and brominating agents. This technique enhances the yield and purity of the final product by promoting homogeneous reactions rather than inhomogeneous ones .
The molecular structure of Uracil, 5-bromo-3-tert-butyl-6-methyl- can be represented by its SMILES notation: CC(C)(C)C1=C(C(=O)N(C(=O)N1)Br)C(=O)N. This structure highlights the arrangement of functional groups around the pyrimidine ring.
Uracil, 5-bromo-3-tert-butyl-6-methyl- exhibits unique reactivity due to its halogenated structure. It undergoes nucleophilic substitution reactions where nucleophiles can attack the carbon adjacent to the bromine atom.
The mechanism by which Uracil, 5-bromo-3-tert-butyl-6-methyl- exerts its effects, particularly in herbicidal applications, involves interference with metabolic pathways in target plants.
Uracil, 5-bromo-3-tert-butyl-6-methyl-, primarily finds applications in:
This comprehensive analysis highlights Uracil, 5-bromo-3-tert-butyl-6-methyl-'s significance in both agricultural and chemical research contexts, showcasing its synthesis, structural properties, reactivity, mechanisms of action, and practical applications.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6